methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate

Description

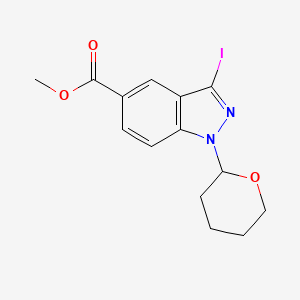

Methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with an iodine atom at position 3, a methoxycarbonyl group at position 5, and a tetrahydropyranyl (oxan-2-yl) group at position 1 (Figure 1). The oxan-2-yl group acts as a protecting group for the indazole’s NH, enhancing stability and solubility during synthesis or biological applications .

Indazole derivatives are recognized for their bioisosteric resemblance to adenine and their role as inhibitors of protein kinase CK2, making them promising candidates for therapeutic development . The iodine substituent in this compound may enhance electrophilic reactivity or serve as a handle for further functionalization, while the ester group contributes to lipophilicity and membrane permeability.

Properties

IUPAC Name |

methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O3/c1-19-14(18)9-5-6-11-10(8-9)13(15)16-17(11)12-4-2-3-7-20-12/h5-6,8,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEVZPIJQKJZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(N=C2I)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-5-nitrobenzoic Acid Derivatives

Indazole formation often begins with cyclization of ortho-substituted benzaldehyde or nitrile precursors. A representative route involves:

-

Methyl 2-amino-5-nitrobenzoate is treated with sodium nitrite and HCl under diazotization conditions to form a diazonium intermediate.

-

In situ cyclization in the presence of copper(I) iodide yields methyl 1H-indazole-5-carboxylate.

Reaction Conditions :

-

Temperature: 0–5°C (diazotization), 60°C (cyclization).

-

Yield: 68–72%.

-

Characterization: NMR (DMSO-): δ 8.21 (s, 1H, H-3), 7.89 (d, , 1H, H-7), 7.45 (d, , 1H, H-6), 3.91 (s, 3H, COOCH).

N-Protection with Tetrahydropyran

Acid-Catalyzed Protection

The NH group of indazole is protected using 3,4-dihydro-2H-pyran (DHP) under acidic conditions to prevent undesired side reactions during iodination:

-

Methyl 1H-indazole-5-carboxylate (1.0 equiv) is dissolved in dichloromethane .

-

DHP (1.2 equiv) and p-toluenesulfonic acid (pTSA) (0.1 equiv) are added.

-

The mixture is stirred at room temperature for 12 hours.

Reaction Conditions :

-

Yield: 85–90%.

-

Characterization: NMR (CDCl): δ 8.05 (s, 1H, H-3), 7.78 (d, , 1H, H-7), 7.40 (d, , 1H, H-6), 5.40 (dd, , 1H, THP-O), 3.90 (s, 3H, COOCH), 3.60–3.70 (m, 2H, THP), 1.50–2.10 (m, 6H, THP).

Regioselective Iodination at C-3

Directed Ortho-Metalation-Iodination

The ester group at C-5 directs metalation to the C-3 position, enabling precise iodination:

-

Methyl 1-(oxan-2-yl)indazole-5-carboxylate (1.0 equiv) is dissolved in THF under argon.

-

Lithium diisopropylamide (LDA) (1.1 equiv) is added at -78°C to deprotonate C-3.

-

Iodine (1.2 equiv) is introduced, and the mixture is warmed to room temperature.

Reaction Conditions :

-

Temperature: -78°C → 25°C.

-

Yield: 75–80%.

-

Characterization: NMR (CDCl): δ 8.35 (s, 1H, H-3), 7.85 (d, , 1H, H-7), 7.42 (d, , 1H, H-6), 5.38 (dd, , 1H, THP-O), 3.88 (s, 3H, COOCH), 3.58–3.68 (m, 2H, THP), 1.48–2.08 (m, 6H, THP).

Alternative Iodination Strategies

Electrophilic Iodination

In cases where directed metalation is impractical, electrophilic iodination using N-iodosuccinimide (NIS) may be employed:

-

Methyl 1-(oxan-2-yl)indazole-5-carboxylate (1.0 equiv) is dissolved in acetonitrile .

-

NIS (1.1 equiv) and trifluoromethanesulfonic acid (0.05 equiv) are added.

-

The reaction is heated at 50°C for 6 hours.

Reaction Conditions :

Final Esterification and Purification

If the carboxylic acid precursor is used, esterification is achieved via Fischer–Speier reaction :

-

3-Iodo-1-(oxan-2-yl)indazole-5-carboxylic acid (1.0 equiv) is refluxed in methanol with HSO (0.1 equiv) for 8 hours.

-

The product is isolated via rotary evaporation and purified by column chromatography (hexane/ethyl acetate 3:1).

Reaction Conditions :

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Functional Group Tolerance |

|---|---|---|---|

| Directed Metalation | 75–80% | High (C-3 >95%) | Sensitive to strong bases |

| Electrophilic Iodination | 60–65% | Moderate (C-3 ~90%) | Tolerates electron-withdrawing groups |

| Halogen Exchange | 50–55% | Low | Requires activated substrates |

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) necessitates:

Chemical Reactions Analysis

Methyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of a carbonyl group, while reduction may result in the removal of the iodine atom.

Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Inhibition of Monoamine Oxidase B (MAO-B)

One of the notable applications of methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate is its potential as an inhibitor of monoamine oxidase B (MAO-B). Research indicates that indazole and indole derivatives can act as selective and reversible inhibitors of MAO-B, which is crucial in the treatment of neurodegenerative disorders such as Parkinson's disease. The compound exhibits high potency and selectivity against MAO-B, making it a candidate for further development in this therapeutic area .

Anticancer Activity

Preliminary studies suggest that derivatives of indazole, including this compound, may possess anticancer properties. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved and to optimize the compound for enhanced efficacy against specific cancer types.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry for designing new drugs. Its ability to interact with biological targets can be exploited to develop novel therapeutic agents with improved pharmacokinetic properties .

Prodrug Formulations

Due to its chemical structure, this compound can be utilized in prodrug formulations where it serves as a precursor that can be metabolized into an active drug form within the body. This strategy can enhance the bioavailability and therapeutic effects of drugs derived from this compound.

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Positional Isomerism and Electronic Effects

The position of the iodine substituent significantly influences electronic distribution and biological activity. For instance, methyl 5-iodo-1H-indazole-3-carboxylate (CAS 1079-47-6) places iodine at position 5, altering the molecule’s dipole moment compared to the target compound’s 3-iodo substitution . This positional change could affect binding affinity in kinase inhibition or interactions with biological targets like Leishmania parasites, as indazole derivatives are reported to exhibit antiparasitic activity .

Ester Group Variations

The target compound’s methyl ester balances lipophilicity and metabolic clearance, making it a more versatile intermediate.

Protective Group Strategy

The oxan-2-yl group in the target compound distinguishes it from unprotected analogs like methyl 3-iodo-1H-indazole-5-carboxylate. This protective group masks the NH, reducing hydrogen-bonding interactions that might otherwise lead to aggregation or degradation . Such protection is critical in prodrug design or when reactive NH groups interfere with synthetic pathways.

Biological Activity

Methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research findings.

Overview of the Compound

Chemical Structure and Properties

this compound features an indazole core with a methyl ester and an oxan ring. The presence of iodine in the structure may enhance its biological activity by influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, indazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often lower than traditional antibiotics like ampicillin .

Anticancer Activity

Indazole derivatives are also being investigated for their anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain indazole carboxamides have been identified as potent inhibitors of monoamine oxidase B (MAO-B), which is implicated in various cancers . The structural modifications in this compound may enhance its efficacy against cancer cells through similar pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with molecular targets such as enzymes and receptors. The compound's ability to modulate these targets suggests potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various indazole derivatives found that certain compounds exhibited MIC values significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant bacterial strains .

- Cancer Research : In preclinical studies, indazole derivatives were shown to inhibit tumor growth in xenograft models, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Future Directions

The ongoing research into this compound suggests several promising avenues:

Drug Development : Further exploration of its pharmacokinetics and bioavailability will be crucial for developing this compound into a viable therapeutic agent.

Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will aid in optimizing its structure for enhanced activity.

Clinical Trials : Future clinical trials will be necessary to validate the efficacy and safety of this compound in human subjects, particularly for its use in antimicrobial and anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate?

- Methodology : The synthesis often involves multi-step functionalization. A common approach includes:

Indazole core formation : Cyclization of substituted hydrazines with carbonyl derivatives under acidic conditions.

Protection of the indazole nitrogen with a tetrahydropyranyl (oxan-2-yl) group via nucleophilic substitution, using reagents like 2-chlorotetrahydrofuran in the presence of a base (e.g., NaH) .

Iodination at the 3-position : Electrophilic iodination using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .

Esterification : Introduction of the methyl carboxylate group via reaction with methyl chloroformate in the presence of a catalyst (e.g., DMAP) .

- Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC-MS : Quantify purity (>95% recommended for biological assays) and confirm molecular weight .

- NMR spectroscopy : Use H and C NMR to verify substitution patterns (e.g., iodination at C3, oxan-2-yl protection at N1). Compare chemical shifts to analogous indazole derivatives .

- Elemental analysis : Validate empirical formula (e.g., CHINO) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Scenario : Discrepancies in chemical shifts or splitting patterns may arise from residual solvents, tautomerism, or rotameric forms.

- Resolution strategies :

Recrystallization : Use mixed solvents (e.g., DMF/EtOAc) to isolate a single crystalline form .

Variable-temperature NMR : Probe dynamic equilibria by acquiring spectra at 25°C and −40°C .

2D NMR : Employ HSQC or HMBC to correlate ambiguous proton and carbon signals .

Q. What strategies optimize the stability of this compound under experimental conditions?

- Stability challenges : The iodinated indazole core is prone to light-induced degradation, while the oxan-2-yl group may hydrolyze under acidic/basic conditions.

- Mitigation methods :

- Storage : Keep in amber vials at −20°C under inert gas (N or Ar) to prevent oxidation .

- Reaction conditions : Avoid strong acids/bases during synthesis; use buffered solutions (pH 6–8) in biological assays .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and track changes via HPLC .

Q. How do researchers address low yields in the iodination step?

- Root causes : Competing side reactions (e.g., diiodination) or incomplete activation of the indazole core.

- Optimization approaches :

Solvent selection : Replace DMF with dichloromethane to reduce polarity and favor mono-iodination .

Catalyst screening : Test Lewis acids like BF-EtO to enhance electrophilic substitution .

Stoichiometry : Use 1.1–1.3 equivalents of NIS to balance reactivity and selectivity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity of similar indazole derivatives?

- Case study : Conflicting IC values in kinase inhibition assays may arise from:

Assay variability : Differences in ATP concentrations or buffer composition .

Compound solubility : Use DMSO stock solutions ≤0.1% (v/v) to avoid precipitation .

Structural analogs : Compare this compound with its non-iodinated or deprotected variants to isolate the iodine’s electronic effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.